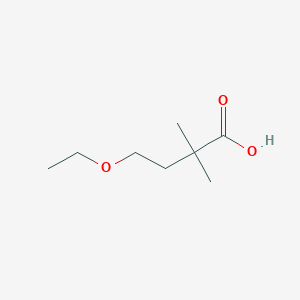

4-Ethoxy-2,2-dimethylbutanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H16O3 |

|---|---|

Peso molecular |

160.21 g/mol |

Nombre IUPAC |

4-ethoxy-2,2-dimethylbutanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-11-6-5-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |

Clave InChI |

IXEOQWCVHFXLTG-UHFFFAOYSA-N |

SMILES canónico |

CCOCCC(C)(C)C(=O)O |

Origen del producto |

United States |

An Overview of Aliphatic Carboxylic Acids in Contemporary Organic Chemistry

Aliphatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an alkyl chain, are ubiquitous in nature and central to the chemical industry. mu.edu.iqksu.edu.sa Their importance stems from their versatile reactivity, which allows for a wide range of chemical transformations. They can be readily converted into esters, amides, acid halides, and anhydrides, making them indispensable starting materials in the synthesis of polymers, pharmaceuticals, cosmetics, and food additives. researchgate.net

In contemporary organic chemistry, there is a growing emphasis on the development of sustainable and efficient synthetic methods. Carboxylic acids are increasingly recognized as ideal starting materials in this regard, as many can be derived from renewable biomass sources such as fatty acids and amino acids. epfl.ch Modern research often focuses on novel catalytic systems that enable the direct use of carboxylic acids in coupling reactions, avoiding the need for pre-functionalization and thus streamlining synthetic pathways. researchgate.netepfl.ch This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. epfl.ch

The physical properties of aliphatic carboxylic acids, such as their boiling points and solubility, are largely dictated by their ability to form strong hydrogen bonds. ksu.edu.sa The presence of the carboxyl group allows for the formation of stable hydrogen-bonded dimers, resulting in significantly higher boiling points compared to alcohols of similar molecular weight. ksu.edu.sa The solubility of shorter-chain carboxylic acids in water is also attributed to hydrogen bonding, although this decreases as the length of the alkyl chain increases. chemicalnote.com

Foundational Aspects and Structural Features of 4 Ethoxy 2,2 Dimethylbutanoic Acid

4-Ethoxy-2,2-dimethylbutanoic acid is a substituted derivative of butanoic acid. Its structure is defined by a four-carbon chain with a carboxylic acid group at one end. Key structural modifications include two methyl groups attached to the second carbon (the alpha-carbon) and an ethoxy group (-OCH2CH3) at the fourth carbon. These features are expected to impart specific chemical properties to the molecule.

The presence of the gem-dimethyl group at the alpha-position is particularly noteworthy. This structural motif can introduce steric hindrance around the carboxyl group, potentially influencing its reactivity in certain chemical reactions. Furthermore, the lack of alpha-hydrogens prevents enolization at this position, which can be a key consideration in various reaction mechanisms.

The ethoxy group at the 4-position introduces an ether linkage into the molecule. This functional group increases the molecule's polarity and provides an additional site for potential hydrogen bonding, which may affect its solubility and other physical properties. The presence of the ether may also offer alternative synthetic handles for further molecular elaboration.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16386-96-2 | sigmaaldrich.com |

| Molecular Formula | C8H16O3 | sigmaaldrich.com |

| Molecular Weight | 160.21 g/mol | Inferred from formula |

| IUPAC Name | This compound | sigmaaldrich.com |

Note: Experimental data for this specific compound is limited. Some values are calculated or inferred based on its structure.

Historical Development and Current Research Landscape of Butanoic Acid Derivatives

Butanoic acid, also known as butyric acid, was first discovered in 1869 and is naturally found in animal fats and plant oils. guidechem.com Its name is derived from the Latin word for butter, "butyrum," where it exists as a triglyceride. guidechem.comwikipedia.org Historically, research into butanoic acid and its derivatives has been driven by their presence in natural products and their distinctive sensory properties. For instance, low-molecular-weight esters of butyric acid are known for their pleasant, fruity aromas and are widely used as food and perfume additives. wikipedia.org

In recent years, the research landscape for butanoic acid derivatives has expanded significantly, with a growing focus on their biological activities and potential therapeutic applications. biointerfaceresearch.comnih.gov Derivatives of butanoic acid have been investigated for their roles in various physiological processes. nih.govresearchgate.net One of the most well-studied areas is their activity as histone deacetylase (HDAC) inhibitors, a class of compounds that has shown promise in cancer therapy. nih.gov The modification of the basic butanoic acid structure allows for the fine-tuning of these biological activities, leading to the development of new drug candidates. biointerfaceresearch.comnih.gov

The market for butyric acid derivatives has seen steady growth, driven by their expanding applications in the pharmaceutical, food, and animal feed industries. factmr.commordorintelligence.com In animal husbandry, for example, butyrate (B1204436) salts are used as feed additives to improve gut health and promote growth. researchgate.net Current research continues to explore new applications for butanoic acid derivatives, including their use as building blocks for complex molecules and their potential role in the development of novel materials. ontosight.ai The development of new synthetic methodologies, including those utilizing density functional theory (DFT) for molecular design, is also an active area of research aimed at creating novel butanoic acid derivatives with enhanced properties. biointerfaceresearch.comresearchgate.net

Significance of 4 Ethoxy 2,2 Dimethylbutanoic Acid As a Research Target

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be achieved through methods that introduce or unmask the carboxylic acid functionality in the final step. The most common approaches involve the oxidation of a corresponding primary alcohol or aldehyde and the hydrolysis of a nitrile intermediate.

Oxidative Approaches from Corresponding Alcohol or Aldehyde Precursors

A fundamental transformation in organic chemistry, the oxidation of primary alcohols or aldehydes, presents a direct route to carboxylic acids. In the context of this compound, this would involve the oxidation of 4-ethoxy-2,2-dimethylbutan-1-ol or 4-ethoxy-2,2-dimethylbutanal.

The oxidation of 4-ethoxy-2,2-dimethylbutan-1-ol would typically employ a range of oxidizing agents. Common reagents for this transformation include chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) or pyridinium (B92312) dichromate (PDC). However, due to the toxicity of chromium, milder and more environmentally benign methods are often preferred in modern synthesis. These can include Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base) followed by a subsequent oxidation of the intermediate aldehyde, or the use of reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite.

Alternatively, starting from the aldehyde, 4-ethoxy-2,2-dimethylbutanal, a variety of selective oxidizing agents can be used. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene, is a highly effective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

While these methods are well-established for the synthesis of carboxylic acids, specific research detailing their application to the synthesis of this compound with corresponding yields and reaction conditions is not extensively documented in publicly available literature.

Hydrolytic Pathways via Nitrile Intermediates

Another robust method for the preparation of carboxylic acids is the hydrolysis of a nitrile (cyanide) group. This pathway to this compound would proceed through the intermediate 4-ethoxy-2,2-dimethylbutanenitrile. The nitrile itself can be synthesized via a nucleophilic substitution reaction, typically reacting an alkyl halide, such as 1-bromo-4-ethoxy-2,2-dimethylbutane (B1528483), with a cyanide salt like sodium or potassium cyanide.

Once the nitrile intermediate is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water, leading to the formation of an amide that is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to a deprotonated amide intermediate that is subsequently hydrolyzed to the carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid. This pathway is a valuable indirect method for accessing the target acid from its halogenated precursors. google.com

Synthesis of Key Halogenated Intermediates: Focusing on 1-Bromo-4-ethoxy-2,2-dimethylbutane

The halogenated compound, 1-bromo-4-ethoxy-2,2-dimethylbutane, serves as a versatile intermediate for the synthesis of this compound, particularly through the nitrile hydrolysis route. Its synthesis can be accomplished through several distinct strategies.

Direct Bromination Strategies from Ethoxy-dimethylbutane Derivatives

The most direct approach to synthesizing 1-bromo-4-ethoxy-2,2-dimethylbutane involves the bromination of a suitable precursor, typically the corresponding alcohol, 4-ethoxy-2,2-dimethylbutan-1-ol. google.com This transformation can be achieved using various brominating agents.

Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). google.com The reaction with PBr₃ is generally effective for primary and secondary alcohols. Another common method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to achieve the transformation under milder conditions.

| Reagent | Typical Conditions |

| Phosphorus Tribromide (PBr₃) | Reaction with the alcohol, often in a solvent like diethyl ether or dichloromethane (B109758). |

| Hydrobromic Acid (HBr) | Heating the alcohol with concentrated aqueous HBr, sometimes with a phase-transfer catalyst. |

| N-Bromosuccinimide (NBS) / PPh₃ | Reaction in an aprotic solvent like dichloromethane or THF. |

This table presents generally applicable conditions for the bromination of primary alcohols and does not represent specific experimental data for the synthesis of 1-bromo-4-ethoxy-2,2-dimethylbutane.

Nucleophilic Substitution Methodologies Employing Tosylate or Mesylate Precursors

An alternative, often more controlled, method for introducing the bromine atom involves a two-step sequence via a sulfonate ester intermediate, such as a tosylate or mesylate. google.com This approach is particularly useful when direct bromination methods might lead to side reactions or are inefficient. google.com

The first step is the conversion of 4-ethoxy-2,2-dimethylbutan-1-ol to its corresponding tosylate or mesylate derivative. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl generated during the reaction.

In the second step, the resulting tosylate or mesylate, which are excellent leaving groups, is subjected to a nucleophilic substitution reaction with a bromide ion source, such as sodium bromide (NaBr) or lithium bromide (LiBr). This SN2 reaction proceeds with inversion of configuration at the carbon center, although in this specific case, the reaction occurs at a primary carbon, so stereochemistry is not a factor. This two-step process allows for greater control over the substitution. google.com

Controlled Multi-Step Synthetic Sequences for Precursor Formation

The synthesis of the necessary precursors for the aforementioned reactions, such as 4-ethoxy-2,2-dimethylbutan-1-ol, can be achieved through controlled multi-step sequences. One plausible, though not explicitly documented for this specific compound, route could involve the alkylation of a malonic ester derivative.

Synthetic Approaches from Related Carboxylic Acid Backbones, e.g., 2,2-Dimethylbutyric Acid

A hypothetical, yet chemically sound, approach to the synthesis of this compound can be envisioned starting from the more readily available 2,2-dimethylbutyric acid. This multi-step pathway would necessitate the selective functionalization of the terminal methyl group, which presents a significant challenge due to the relative inertness of C-H bonds.

A plausible, albeit challenging, synthetic sequence could involve the following steps:

Halogenation: The initial step would involve the free-radical halogenation of 2,2-dimethylbutyric acid or its corresponding ester. This reaction is notoriously difficult to control, often leading to a mixture of halogenated products at various positions. To achieve regioselectivity for the C4 position, specific and often complex directing groups or reaction conditions would be required.

Elimination: The resulting 4-halo-2,2-dimethylbutanoic acid derivative could then undergo an elimination reaction, typically using a strong base, to form 2,2-dimethyl-3-butenoic acid. This step is crucial for introducing reactivity at the desired end of the carbon chain.

Hydroboration-Oxidation: The unsaturated acid would then be subjected to a hydroboration-oxidation reaction. This two-step process is known for its anti-Markovnikov regioselectivity, which would selectively introduce a hydroxyl group at the terminal C4 position, yielding 4-hydroxy-2,2-dimethylbutanoic acid.

Etherification: The final step would be a Williamson ether synthesis, where the hydroxyl group of 4-hydroxy-2,2-dimethylbutanoic acid is deprotonated with a base to form an alkoxide, which then reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the desired this compound.

A more direct, and likely more efficient, synthetic route commences from a precursor that already contains a functional group at the C4 position. A key and documented intermediate is 4-hydroxy-2,2-dimethylbutanoic acid. The synthesis of its phenylmethyl ester has been described, indicating the viability of accessing the free acid. prepchem.com

The synthesis of this compound from this precursor would proceed as follows:

Protection of the Carboxylic Acid (Optional but Recommended): To prevent side reactions, the carboxylic acid group of 4-hydroxy-2,2-dimethylbutanoic acid would first be protected, for instance, as an ester (e.g., methyl or ethyl ester). This can be achieved through standard esterification procedures, such as Fischer esterification using the corresponding alcohol and a catalytic amount of acid.

Williamson Ether Synthesis: The hydroxyl group of the protected 4-hydroxy-2,2-dimethylbutanoic acid ester is then deprotonated using a suitable base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the addition of an ethylating agent like ethyl bromide or diethyl sulfate (B86663) to form the ether linkage.

Deprotection: The final step involves the hydrolysis of the ester protecting group to yield the target carboxylic acid, this compound. This is typically achieved by saponification using a base like sodium hydroxide, followed by acidic workup.

Comparative Analysis of Synthetic Efficiency, Yield, and Regioselectivity

| Parameter | Route from 2,2-Dimethylbutyric Acid | Route from 4-Hydroxy-2,2-dimethylbutanoic Acid |

| Overall Efficiency | Low | High |

| Number of Steps | 4 (or more with protection) | 2-3 (depending on protection) |

| Expected Overall Yield | Low | Moderate to High |

| Regioselectivity Control | Poor to Moderate | Excellent |

In contrast, the synthesis from 4-hydroxy-2,2-dimethylbutanoic acid is far more straightforward and efficient. The key functional group for introducing the ethoxy moiety is already in place, ensuring excellent regioselectivity. The Williamson ether synthesis is a well-established and generally high-yielding reaction. While the need for protection and deprotection of the carboxylic acid adds steps, these are typically high-yielding transformations. A research paper on the synthesis of related alkoxy ethers reports yields of up to 95% for esterification and high yields for subsequent etherification steps, underscoring the potential efficiency of this type of pathway. researchgate.net

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and other derivatizations.

Esterification Reactions and Their Kinetic Studies

Esterification of this compound, a sterically hindered carboxylic acid, can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. However, due to the steric bulk around the carboxyl group, the reaction rates can be slow. pressbooks.pub The use of more potent catalysts or alternative esterification methods may be necessary to achieve high yields in reasonable time frames.

Kinetic studies on the esterification of sterically hindered carboxylic acids reveal that the reaction rate is sensitive to the nature of the alcohol and the catalyst. For instance, the esterification of pivalic acid (2,2-dimethylpropanoic acid), a close structural analog, is significantly slower than that of less hindered acids. The use of Lewis acid catalysts, such as zirconium complexes, has been shown to effectively promote the esterification of sterically congested substrates. wikipedia.org

Table 1: Representative Conditions for Esterification of Sterically Hindered Carboxylic Acids

| Carboxylic Acid Analog | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pivalic Acid | Ethanol | H₂SO₄ | Reflux | 48 | Moderate |

| 2,2-Dimethylbutanoic Acid | Methanol (B129727) | Zr(Cp)₂(CF₃SO₃)₂ | 80 | 24 | Good |

| Pivalic Acid | Benzyl Alcohol | DCC/DMAP | Room Temp | 12 | High |

This table presents representative data for analogous compounds to illustrate typical reaction conditions and outcomes.

Amidation Reactions for Peptide and Material Precursor Synthesis

Amidation of this compound provides access to a range of amides that can serve as precursors for peptides or advanced materials. The direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures to drive off water. youtube.commasterorganicchemistry.com A more practical approach involves the activation of the carboxylic acid.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to form an active ester in situ. ontosight.aimasterorganicchemistry.com This active ester is then readily attacked by the amine to form the amide bond under mild conditions. ontosight.ai This method is particularly useful in peptide synthesis where minimizing racemization is crucial. masterorganicchemistry.com Another effective method is the conversion of the carboxylic acid to its acid chloride, which then reacts rapidly with an amine to produce the amide. masterorganicchemistry.com

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent System | Description | Typical Conditions |

| DCC/DMAP | Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | Room temperature, inert solvent (e.g., CH₂Cl₂) |

| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate | Solid-phase peptide synthesis, room temperature |

| SOCl₂ then Amine | Thionyl chloride followed by addition of amine | Formation of acid chloride often at reflux, then amination at lower temperatures |

| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate | MeCN, 80-100 °C |

This table summarizes common reagent systems used for the synthesis of amides from carboxylic acids.

Reduction Pathways Leading to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-ethoxy-2,2-dimethylbutan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. nih.govmasterorganicchemistry.comlibretexts.orgchemguide.co.uknumberanalytics.comnih.govnumberanalytics.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com

The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt. An aldehyde is formed as an intermediate, but it is immediately reduced to the primary alcohol. masterorganicchemistry.comchemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk

Table 3: Reduction of Carboxylic Acids to Primary Alcohols

| Carboxylic Acid Analog | Reducing Agent | Solvent | Product |

| 2,2-Dimethylbutanoic Acid | LiAlH₄ | Diethyl ether | 2,2-Dimethylbutan-1-ol |

| Hexanoic Acid | LiAlH₄ | THF | Hexan-1-ol |

| Benzoic Acid | LiAlH₄ | Diethyl ether | Benzyl alcohol |

This table provides examples of the reduction of various carboxylic acids to their corresponding primary alcohols using LiAlH₄.

Other Derivatizations of the Carboxyl Moiety

Beyond esterification and amidation, the carboxyl group of this compound can be converted into other derivatives. A key transformation is the conversion to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org The resulting 4-ethoxy-2,2-dimethylbutanoyl chloride is a more reactive acylating agent than the parent carboxylic acid and serves as a versatile intermediate for the synthesis of esters, amides, and other derivatives.

Another potential derivatization is the formation of an acid anhydride (B1165640). This can be achieved by reacting the carboxylic acid with a dehydrating agent or by reacting the corresponding carboxylate salt with an acid chloride. These anhydrides are also highly reactive acylating agents.

Reactivity and Cleavage Mechanisms of the Ether Functional Group

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubchemguide.co.ukyoutube.commdpi.com The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. pressbooks.pubwikipedia.orglibretexts.orgmdpi.com

In the case of this compound, the ether is a primary ethyl ether. Cleavage would be initiated by protonation of the ether oxygen to form a good leaving group (ethanol). The halide ion (Br⁻ or I⁻) would then act as a nucleophile. Given that the carbon of the ethoxy group is primary and the other side of the ether is attached to a neopentyl-like structure, nucleophilic attack is more likely to occur at the less sterically hindered ethyl group via an Sₙ2 mechanism. This would yield ethyl halide and 4-hydroxy-2,2-dimethylbutanoic acid.

If an excess of the hydrohalic acid is used, the initially formed alcohol can be further converted to the corresponding alkyl halide.

Reactions at the Alkyl Carbon Skeleton, Including Substitution and Functionalization

The alkyl carbon skeleton of this compound is composed of sp³ hybridized carbon atoms and is generally unreactive towards many reagents. The gem-dimethyl groups at the α-position provide significant steric hindrance, making nucleophilic substitution at the α- or β-positions challenging.

However, functionalization of the alkyl chain may be possible under specific conditions, for instance, through free radical halogenation. This process is typically not very selective and would likely lead to a mixture of products. More advanced C-H activation methodologies could potentially be employed for selective functionalization, though this would represent a specialized area of research. masterorganicchemistry.com One study has noted the potential for in situ modification of porous organic polymers with long alkyl chain fragments to enhance their properties.

Detailed Mechanistic Studies of Key Chemical Transformations

The reactivity of this compound is dictated by its functional groups: a carboxylic acid and an ether. The presence of a sterically hindered quaternary carbon at the α-position also significantly influences its chemical behavior. Understanding the fundamental reaction mechanisms is crucial for predicting the outcomes of transformations involving this molecule.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. In this compound, substitution can occur at two main sites: the carbonyl carbon of the carboxylic acid and the α-carbon of the ethoxy group.

Nucleophilic Acyl Substitution:

The most common substitution reaction for carboxylic acids is nucleophilic acyl substitution. This reaction transforms the carboxyl group into derivatives such as esters, amides, or acid chlorides. The mechanism generally involves two key steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (typically water). youtube.comyoutube.com

For the reaction to proceed, the hydroxyl group of the carboxylic acid must often be converted into a better leaving group. Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards attack by a weak nucleophile. youtube.com Alternatively, strong nucleophiles can attack the carbonyl carbon directly, sometimes requiring a full equivalent of base. youtube.com

Key steps in acid-catalyzed esterification (Fischer Esterification):

Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol (e.g., methanol) attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

SN1 and SN2 Reactions at the Ether Linkage:

The ether linkage in this compound is generally unreactive towards nucleophiles. Cleavage of the C-O bond requires harsh conditions, typically involving a strong acid (e.g., HBr or HI). The acid protonates the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the substrate and the reaction conditions. masterorganicchemistry.comyoutube.com

The carbon atom bonded to the oxygen is a primary carbon.

SN2 Mechanism: This pathway is favored for primary substrates due to minimal steric hindrance. youtube.com The reaction occurs in a single, concerted step where the nucleophile (e.g., a halide ion) attacks the carbon atom, and the leaving group (protonated alcohol) departs simultaneously. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com Primary carbocations are highly unstable, making the SN1 pathway highly unfavorable for this substrate under normal conditions. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and weak nucleophiles. youtube.comyoutube.com

Given that the ethoxy group is attached to a primary carbon, any nucleophilic substitution at this position would almost certainly proceed via an SN2 mechanism . The significant steric bulk introduced by the gem-dimethyl group at the adjacent C2 position would likely hinder, but not entirely prevent, the backside attack required for the SN2 pathway.

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (First order) masterorganicchemistry.comyoutube.com | Rate = k[Substrate][Nucleophile] (Second order) masterorganicchemistry.comyoutube.com |

| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.comyoutube.com | One-step (Concerted) masterorganicchemistry.comyoutube.com |

| Substrate | Favored by 3° > 2° substrates masterorganicchemistry.comyoutube.com | Favored by Methyl > 1° > 2° substrates youtube.com |

| Nucleophile | Favored by weak nucleophiles youtube.comyoutube.com | Favored by strong nucleophiles youtube.comyoutube.com |

| Leaving Group | Requires a good leaving group | Requires a good leaving group |

| Solvent | Favored by polar protic solvents youtube.comyoutube.com | Favored by polar aprotic solvents youtube.com |

| Stereochemistry | Racemization youtube.com | Inversion of configuration youtube.com |

| Rearrangement | Possible to form a more stable carbocation youtube.com | Not possible |

Elimination reactions involve the removal of two substituents from adjacent atoms, typically resulting in the formation of a double bond. masterorganicchemistry.com For this compound, elimination would require the ethoxy group to act as a leaving group, with a proton being removed from the adjacent carbon (C3).

Like substitution, elimination reactions can proceed through two primary mechanisms: E1 and E2. lumenlearning.com

E2 Mechanism: This is a bimolecular, one-step concerted reaction where a strong base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously. lumenlearning.comdalalinstitute.com This pathway requires an anti-periplanar geometry between the proton being removed and the leaving group for optimal orbital overlap in the transition state. masterorganicchemistry.com E2 reactions are favored by strong, bulky bases and are competitive with SN2 reactions. dalalinstitute.com For this compound, with its primary ether linkage, an E2 reaction would be the more probable elimination pathway, provided a strong base is used and the ether oxygen is first converted to a good leaving group.

E1 Mechanism: This is a unimolecular, two-step reaction that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. lumenlearning.compharmacareers.in A weak base then removes a proton from an adjacent carbon to form the double bond. lumenlearning.com Because this mechanism involves the formation of a carbocation, it is favored for tertiary and secondary substrates and competes with SN1 reactions. masterorganicchemistry.commasterorganicchemistry.com The formation of a primary carbocation from this compound is energetically unfavorable, making the E1 pathway highly unlikely . libretexts.org

Both E1 and E2 reactions are generally favored by heat. masterorganicchemistry.com

Table 2: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.compharmacareers.in | Rate = k[Substrate][Base] (Bimolecular) dalalinstitute.com |

| Mechanism | Two-step (Carbocation intermediate) lumenlearning.com | One-step (Concerted) lumenlearning.comdalalinstitute.com |

| Base Strength | Favored by weak bases masterorganicchemistry.compharmacareers.in | Requires strong bases masterorganicchemistry.compharmacareers.in |

| Substrate | Favored by 3° > 2° substrates pharmacareers.in | Can occur with 1°, 2°, and 3° substrates dalalinstitute.com |

| Leaving Group | Requires a good leaving group | Requires a good leaving group |

| Stereochemistry | No specific requirement for geometry masterorganicchemistry.com | Requires anti-periplanar geometry masterorganicchemistry.com |

| Competition | SN1 masterorganicchemistry.com | SN2 dalalinstitute.com |

Oxidation and reduction (redox) reactions in organic chemistry involve changes in the oxidation state of carbon atoms. This is often observed as a change in the number of bonds to hydrogen versus the number of bonds to more electronegative atoms like oxygen. masterorganicchemistry.comlibretexts.org

Oxidation: Results in an increase in the number of C-O bonds or a decrease in the number of C-H bonds. libretexts.org

Reduction: Results in an increase in the number of C-H bonds or a decrease in the number of C-O bonds. libretexts.org

Reduction of this compound:

The carboxylic acid functional group is in a high oxidation state and is susceptible to reduction.

Mechanism with LiAlH₄: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. libretexts.org The mechanism is thought to involve the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by coordination of the oxygen atoms to the aluminum species. A second hydride addition and subsequent hydrolysis yields the primary alcohol, 4-ethoxy-2,2-dimethylbutan-1-ol. youtube.com

Other Reagents: Milder reducing agents such as sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to alcohols. libretexts.org

Oxidation of this compound:

The carbon atom of the carboxyl group is already in a high oxidation state (+3).

Decarboxylation: Further oxidation of the molecule often leads to the loss of the carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation. libretexts.org For example, the Hunsdiecker reaction involves the conversion of a carboxylic acid to its silver salt, followed by treatment with a halogen (like bromine) to produce an alkyl halide via an oxidative decarboxylation process. libretexts.org

Oxidation of the Alkyl Chain: The C-H bonds in the ethoxy group or at the C3 position could potentially be oxidized under very harsh conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, but such reactions often lack selectivity and can lead to cleavage of the molecule. ucr.edu

Table 3: Summary of Redox Reactions for this compound

| Transformation | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Carboxylic Acid to Primary Alcohol | 1. LiAlH₄ or B₂H₆2. H₂O/H⁺ | 4-ethoxy-2,2-dimethylbutan-1-ol | Reduction libretexts.org |

Radical reactions proceed via intermediates with unpaired electrons. These reactions typically occur in three main stages: initiation, propagation, and termination. nih.gov

Initiation: Formation of radicals, usually through homolytic cleavage of a weak bond by heat or light.

Propagation: The initial radical reacts with a stable molecule to form a new bond and another radical, which continues the chain reaction.

-Termination: Two radicals combine to form a stable, non-radical product, ending the chain.

For this compound, a key radical reaction involves the carboxyl group.

Radical Decarboxylation (Hunsdiecker Reaction):

As mentioned previously, the Hunsdiecker reaction is a prime example of a radical-mediated transformation. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the weak oxygen-halogen bond in an acyl hypohalite intermediate, which is formed from the silver salt of the carboxylic acid and a halogen. This cleavage can be induced by heat or light.

Propagation: The resulting carboxyl radical is unstable and rapidly loses a molecule of CO₂ to form an alkyl radical. This alkyl radical then abstracts a halogen atom from another molecule of the acyl hypohalite, propagating the chain.

Termination: The reaction terminates when any two radical intermediates combine.

Other Potential Radical Reactions:

While less specific, it is conceivable that under certain conditions, radical abstraction of a hydrogen atom from the C3 position or from the ethoxy group could occur, leading to further functionalization. However, the presence of the carboxylic acid group can complicate these reactions. Modern synthetic methods have also developed protocols for decarboxylative coupling reactions where a radical generated from a carboxylic acid can be trapped by other molecules, such as heteroarenes or alkenes, often using photoredox or metal catalysis. nih.govnih.gov

Synthesis of Variously Substituted Carboxylic Acid Derivatives (e.g., anhydrides, acid chlorides, esters, amides)

The conversion of the carboxylic acid moiety of this compound into more reactive functional groups is a key step in the synthesis of a wide range of derivatives. These activated intermediates can then be readily coupled with various nucleophiles to generate esters, amides, and other functionalities.

Acid Chlorides: The synthesis of acid chlorides from carboxylic acids is a fundamental transformation in organic chemistry. For sterically hindered acids like this compound, reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed. The reaction typically proceeds by converting the carboxylic acid into a highly reactive acyl chlorosulfite or acyl oxalyl intermediate, which then collapses to the acid chloride.

A general method for the preparation of an acid chloride from a carboxylic acid is as follows:

Given the structure of this compound, the resulting acid chloride, 4-ethoxy-2,2-dimethylbutanoyl chloride , would be a key intermediate for further derivatization.

Anhydrides: Symmetrical anhydrides of this compound can be synthesized through the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating. chemistry.coach However, a more common and milder method involves the reaction of the corresponding acid chloride with a carboxylate salt. chemistry.coach This approach allows for the synthesis of both symmetrical and unsymmetrical anhydrides.

Esters: Esterification of this compound can be achieved through various methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, the use of the more reactive acid chloride or anhydride with an alcohol, often in the presence of a base like pyridine, provides a more efficient route to the desired ester. For example, the reaction of 4-ethoxy-2,2-dimethylbutanoyl chloride with methanol would yield methyl 4-ethoxy-2,2-dimethylbutanoate .

Amides: Amide derivatives are typically synthesized by reacting the acid chloride or anhydride with a primary or secondary amine. fishersci.it The high reactivity of the acylating agent ensures efficient coupling. For instance, the reaction of 4-ethoxy-2,2-dimethylbutanoyl chloride with ammonia (B1221849) would produce 4-ethoxy-2,2-dimethylbutanamide . For more complex or sensitive amine substrates, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) can be employed to facilitate amide bond formation under milder conditions. hepatochem.comnih.gov

Table 1: General Synthetic Routes to Carboxylic Acid Derivatives

| Derivative | Reagents | General Reaction |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | R-COOH → R-COCl |

| Anhydride | Acid chloride + Carboxylate salt | R-COCl + R'-COO⁻ → R-CO-O-CO-R' |

| Ester | Alcohol + Acid catalyst or Acid chloride + Alcohol | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | Acid chloride + Amine or Coupling reagents (e.g., EDC, HOBt) | R-COCl + R'R''NH → R-CONR'R'' + HCl |

Exploration of Alkoxy Group Analogues (e.g., methoxy (B1213986), propoxy variations) and Their Impact on Reactivity

The nature of the alkoxy group at the 4-position can significantly influence the electronic properties and, consequently, the reactivity of the carboxylic acid and its derivatives. The inductive effect of the oxygen atom withdraws electron density from the alkyl chain, while the lone pairs on the oxygen can participate in resonance, which can affect the reactivity of the carbonyl group. khanacademy.org

Varying the alkoxy group from ethoxy to methoxy or propoxy would primarily alter the steric bulk and lipophilicity of the molecule. For instance, replacing the ethoxy group with a methoxy group to form 4-methoxy-2,2-dimethylbutanoic acid would slightly reduce the steric hindrance and lipophilicity. Conversely, introducing a propoxy group to yield 4-propoxy-2,2-dimethylbutanoic acid would increase these properties.

Table 2: Comparison of Alkoxy Analogues

| Compound | Alkoxy Group | Expected Relative Steric Hindrance | Expected Relative Lipophilicity |

|---|---|---|---|

| 4-Methoxy-2,2-dimethylbutanoic acid | Methoxy | Lower | Lower |

| This compound | Ethoxy | Baseline | Baseline |

| 4-Propoxy-2,2-dimethylbutanoic acid | Propoxy | Higher | Higher |

Modifications of the Alkyl Chain Length and Branching Patterns

For example, replacing the two methyl groups at the C2 position with ethyl groups would result in 4-ethoxy-2,2-diethylbutanoic acid . This modification would significantly increase the steric bulk around the carboxylic acid, potentially hindering its reactivity towards certain nucleophiles.

Alternatively, modifying the length of the carbon chain between the ether linkage and the carboxylic acid could also be explored. For instance, 5-ethoxy-2,2-dimethylpentanoic acid would have a longer, more flexible chain, which could influence its binding to biological targets.

The synthesis of these analogues would likely involve similar synthetic strategies to the parent compound, starting from appropriately substituted precursors. For instance, the synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides provides a potential route to precursors for these modified butanoic acids. nih.gov

Stereochemical Considerations and the Introduction of Chiral Centers in Derivatives

The parent compound, this compound, is achiral. However, the introduction of chiral centers into its derivatives can lead to enantiomers with distinct biological activities. Chirality can be introduced in several ways, such as by modifying the substitution pattern at the C2 or C3 positions.

For instance, if one of the methyl groups at the C2 position were replaced with a different alkyl group, a chiral center would be created. The synthesis of such chiral 2,2-disubstituted butanoic acids would require stereoselective methods. The asymmetric synthesis of butenolides and butyrolactones, which can be precursors to chiral butanoic acids, has been explored using chiral catalysts. acs.org The synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic aziridines also presents a potential strategy for accessing chiral butanoic acid precursors. researchgate.netrsc.org

Furthermore, the development of chiral borinic acids has shown promise in the catalytic desymmetrization of 2,2-disubstituted-1,3-propanediols, which could be adapted for the synthesis of chiral butanoic acid derivatives. nih.gov

The synthesis of enantiopure 2,5-disubstituted pyrrolidines from chiral pool starting materials like amino acids also showcases strategies that could be conceptually applied to generate chiral precursors for these butanoic acid derivatives. nih.gov

Functionalization Strategies for Targeted Chemical Applications

The functionalization of this compound and its derivatives is crucial for tailoring their properties for specific applications, such as in biological screening or materials science. researchgate.net The presence of the carboxylic acid and ether functionalities provides two key sites for modification.

Biological Screening: For biological applications, the carboxylic acid can be converted into a variety of amides and esters to explore structure-activity relationships. The synthesis of N-substituted quinoxaline-2-carboxamides has demonstrated how varying substituents can influence biological activity. mdpi.com The synthesis of functionalized 4,5-dihydroisoxazoles also highlights a strategy for creating combinatorial libraries for screening. nuph.edu.ua The synthesis of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives as cholinesterase inhibitors further illustrates the potential of amide functionalization in drug design. researchgate.net

Materials Science: The incorporation of this compound derivatives into larger molecular architectures could lead to new materials with interesting properties. For example, the synthesis of mesogenic 4-alkoxybenzoic acids and their copper(II) complexes has been explored for applications in liquid crystals. researchgate.net

The development of efficient synthetic procedures for a full series of derivatives is essential for systematic investigation. The synthesis of functionalized dialkyl ketones from carboxylic acid derivatives provides a versatile platform for creating a diverse range of functionalized molecules. nih.gov

Research Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Building Block in Multi-Step Organic Synthesis

In the field of organic synthesis, molecules with multiple functional groups serve as valuable building blocks for constructing more complex molecular architectures. 4-Ethoxy-2,2-dimethylbutanoic acid possesses both a carboxylic acid and an ether (ethoxy) group, making it a bifunctional reagent. The carboxylic acid can be converted into a variety of other functional groups such as esters, amides, acid chlorides, or alcohols. The presence of the gem-dimethyl group adjacent to the carboxyl function provides steric hindrance, which can influence the stereochemical outcome of reactions at or near this center. This structural feature can be strategically employed in multi-step syntheses to control the assembly of complex target molecules.

Utilization as a Key Chemical Intermediate for More Complex Organic Molecules

A key chemical intermediate is a molecule that is formed during the synthesis of a more complex product. The dual functionality of this compound allows it to act as a linker or spacer in the synthesis of larger molecules. For instance, the carboxylic acid end could be anchored to a solid support or another molecule, while the ethoxy group could be carried through several synthetic steps before potential modification or cleavage. This allows for the sequential addition of other molecular fragments, a common strategy in the synthesis of pharmaceuticals and other fine chemicals.

Precursor for Specialized Chemicals and Advanced Materials Research

Carboxylic acids and their derivatives are widely used in the development of new materials. patsnap.com The structure of this compound makes it a potential precursor for the synthesis of specialized polymers, coatings, or other advanced materials. For example, it could be incorporated into a polyester chain through its carboxylic acid group, with the ethoxy and dimethyl groups acting as pendant functionalities that modify the material's physical properties, such as its solubility, thermal stability, or flexibility. Research in materials science often involves the synthesis and evaluation of novel monomers like this to create materials with tailored characteristics.

Application as a Research Reagent in Fundamental Organic Chemistry Studies

The unique structural combination of this compound makes it a candidate for use as a reagent in fundamental organic chemistry research. It could be used to probe the mechanisms of chemical reactions or to study the influence of steric and electronic effects on reaction outcomes. The presence of the ether linkage at a specific distance from the carboxylic acid could be exploited in studies of intramolecular reactions, where the two functional groups interact.

Investigation in Agrochemical and Industrial Chemistry Research Contexts

Butanoic acid and its derivatives have known applications in the agrochemical and industrial sectors. turito.comchemicalbook.com In agrochemical research, carboxylic acid moieties are common in herbicides and plant growth regulators. google.comresearchgate.net The specific structure of this compound could be investigated for potential biological activity in this area. In industrial chemistry, butanoic acid derivatives are used in the production of plastics, plasticizers, and emulsifiers. chemicalbook.com The ethoxy and dimethyl groups of this compound would be expected to impart different properties to end products compared to simpler butanoic acid derivatives, making it a target for investigation in the development of new industrial chemicals.

Advanced Analytical and Spectroscopic Methodologies for Research on 4 Ethoxy 2,2 Dimethylbutanoic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in assessing the purity of 4-Ethoxy-2,2-dimethylbutanoic acid and for its isolation from reaction mixtures or impurities. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

Gas Chromatography (GC): For the analysis of a volatile compound like this compound, GC is a powerful tool. To enhance volatility and prevent peak tailing associated with the carboxylic acid group, derivatization is often a necessary step. A common approach is esterification, for example, by reacting the compound with an alcohol in the presence of an acid catalyst to form a more volatile ester. The choice of the stationary phase is critical; a mid-polarity column, such as one coated with a phenyl polysiloxane, is often suitable.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of this compound without the need for derivatization. Reversed-phase HPLC is typically the method of choice. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. sielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.com The fundamental principles of separation are the same as in HPLC, but the higher pressure tolerance of the system allows for much higher flow rates. This is particularly advantageous for high-throughput screening or when analyzing complex mixtures containing this compound.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm film) | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Acetonitrile/Water with 0.1% Formic Acid |

| Detector | Flame Ionization Detector (FID) | UV Detector (e.g., at 210 nm) or Mass Spectrometer |

| Temperature Program (GC) | e.g., 100°C (1 min) to 250°C at 10°C/min | Isothermal (e.g., 30°C) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Injection Volume | 1 µL (split injection) | 10 µL |

| Note | Derivatization to a more volatile ester may be required. | No derivatization is typically necessary. |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), often coupled with liquid chromatography, are key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet), the two methyl groups attached to the quaternary carbon (a singlet), the methylene (B1212753) group adjacent to the carbonyl group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet).

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon, and the carbons of the ethoxy group and the dimethyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbonyl group, and C-O stretching vibrations for the ether and carboxylic acid functionalities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. It allows for the determination of the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable ionization method, likely in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic method, provide a more comprehensive analysis of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. semanticscholar.org After separation on the GC column (often following derivatization), the eluted components are introduced into the mass spectrometer. semanticscholar.org This provides a mass spectrum for each separated compound, allowing for its identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. This technique is highly effective for identifying and quantifying impurities in a sample of this compound. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned earlier, LC-MS is a cornerstone of modern analytical chemistry. nih.gov Its ability to analyze non-volatile and thermally labile compounds makes it ideal for the direct analysis of this compound without derivatization. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and any fragments, further solidifying the structural elucidation. nih.gov

Development and Validation of Quantitative and Qualitative Analytical Methods

The development and validation of analytical methods are critical to ensure that they are reliable, reproducible, and fit for their intended purpose. pensoft.net This process is guided by international standards, such as the ICH guidelines (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). pensoft.neteuropa.eu

Method Development: This stage involves selecting the appropriate analytical technique and optimizing the experimental parameters. For an HPLC method, this would include choosing the correct column, mobile phase composition, flow rate, and detector wavelength to achieve good separation and sensitivity for this compound and any potential impurities. pensoft.net

Method Validation: A developed method must be validated to demonstrate its performance characteristics. pensoft.net Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Establishment and Use of Reference Standards in Chemical Research

A reference standard is a highly purified and well-characterized substance that is used as a benchmark for qualitative and quantitative analysis.

Establishment: The establishment of a reference standard for this compound involves synthesizing or purifying the compound to a very high degree of purity. The identity and purity of the reference standard are then rigorously confirmed using a battery of analytical techniques, including those described above (NMR, MS, HPLC, etc.). The characterization data is documented in a certificate of analysis.

Use: The reference standard serves several critical purposes in research:

Qualitative Analysis: In techniques like HPLC and GC, the retention time of the analyte in a sample is compared to that of the reference standard to confirm its identity.

Quantitative Analysis: A reference standard of known concentration is used to prepare a calibration curve, which then allows for the accurate determination of the concentration of this compound in an unknown sample.

Method Validation: Reference standards are essential for assessing the accuracy and linearity of an analytical method.

The availability of a well-characterized reference standard is fundamental to ensuring the validity and comparability of research data generated in different laboratories and at different times.

Computational and Theoretical Investigations of 4 Ethoxy 2,2 Dimethylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. In a study on pyrazine-2-carboxylic acid derivatives, the LUMO energy was found to be a significant descriptor in quantitative structure-activity relationship (QSAR) models of their cytotoxicity. nih.govbrieflands.com

Table 1: Illustrative Predicted Electronic Properties of 4-Ethoxy-2,2-dimethylbutanoic Acid

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Localized on the oxygen atoms of the carboxylic acid and ethoxy groups. | Indicates the most likely sites for electrophilic attack. |

| LUMO Energy | Localized on the carbonyl carbon and the acidic proton. | Indicates the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | A moderate energy gap would be expected. | Suggests a balance between stability and reactivity. |

| Dipole Moment | A significant dipole moment is expected due to the polar C=O and O-H bonds. | Influences intermolecular interactions and solubility. |

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the exploration of the conformational landscape and intermolecular interactions of this compound. youtube.comyoutube.com These methods can simulate the movement of atoms over time, providing insights into the molecule's flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. youtube.comnih.gov

Conformational analysis would reveal the most stable three-dimensional arrangements of the molecule. For this compound, rotation around the C-C and C-O single bonds would lead to various conformers. The relative energies of these conformers could be calculated to determine the most populated states. For instance, a study on 4-pyridone-3-carboxylic acid identified two main conformations with a significant energy difference between them. mdpi.com

Intermolecular interactions, particularly hydrogen bonding, are critical for understanding the properties of carboxylic acids. MD simulations can model the formation of hydrogen-bonded dimers of this compound in non-polar solvents or its interaction with water molecules in an aqueous environment. These simulations provide a dynamic picture of how the molecule behaves in different environments. nih.gov

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Description | Potential Significance |

| Hydrogen Bonding (Dimer) | The carboxylic acid groups of two molecules can form a stable cyclic dimer through two hydrogen bonds. | Affects boiling point, vapor pressure, and solubility. |

| Hydrogen Bonding (with Water) | The carboxylic acid and ethoxy groups can act as hydrogen bond donors and acceptors with water molecules. | Determines aqueous solubility and hydration shell structure. |

| Van der Waals Interactions | The non-polar alkyl parts of the molecule will interact through weaker van der Waals forces. | Contributes to the overall packing in the solid state and interactions in non-polar environments. |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to elucidate the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates, and determine the activation energies. acs.orgacs.org

For example, the esterification of this compound with an alcohol could be modeled to understand the step-by-step process of protonation, nucleophilic attack, and elimination of water. libretexts.org Similarly, the deprotonation of the carboxylic acid in the presence of a base can be studied to determine its pKa value computationally. Theoretical studies on the reactions of other carboxylic acids have provided valuable insights into their chemical behavior. elte.hukhanacademy.org

Table 3: Illustrative Reaction Parameters for a Hypothetical Esterification Reaction

| Parameter | Predicted Value/Description | Significance |

| Activation Energy (Ea) | A moderate activation energy would be expected for the acid-catalyzed reaction. | Determines the reaction rate at a given temperature. |

| Transition State Geometry | A tetrahedral intermediate would be formed at the carbonyl carbon. | Provides a snapshot of the highest energy point along the reaction coordinate. |

| Reaction Enthalpy (ΔH) | The reaction is likely to be slightly exothermic or endothermic. | Indicates whether the reaction releases or consumes heat. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict spectroscopic properties like NMR and IR spectra. youtube.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. nih.govfrontiersin.org

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. While these predictions may not be perfectly accurate, they can provide a good initial assignment of the peaks in an experimental spectrum. docbrown.infonmrdb.orgresearchgate.net Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated, helping to assign the characteristic peaks for the C=O stretch, O-H stretch, and C-O stretches. A study of 2-nitroimidazole-based radiopharmaceuticals demonstrated the utility of DFT in predicting a range of spectroscopic properties, including IR, Raman, and NMR parameters. libretexts.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | singlet |

| -O-CH₂-CH₃ | 3.4 - 3.7 | quartet |

| -CH₂-O- | 3.5 - 3.8 | triplet |

| -C(CH₃)₂- | 1.1 - 1.3 | singlet |

| -O-CH₂-CH₃ | 1.1 - 1.3 | triplet |

Computational Approaches to Structure-Reactivity Relationship Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies use computational methods to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov While a full QSAR study requires data for a range of related compounds, computational descriptors for this compound can be calculated and used in such models.

Relevant descriptors would include electronic properties (like HOMO/LUMO energies and atomic charges), steric parameters (like molecular volume and surface area), and lipophilicity (logP). A study on branched carboxylic acids used transcriptional profiling and molecular docking to support read-across for developmental toxicity, demonstrating how computational methods can contribute to understanding structure-activity relationships. nih.gov For this compound, these descriptors could be used to predict its potential biological activity or properties like solubility and membrane permeability, by comparing it to similar, well-characterized molecules. acs.orgresearchgate.netnih.gov

Current Research Trends, Challenges, and Future Perspectives

Emerging Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of structurally complex molecules like 4-ethoxy-2,2-dimethylbutanoic acid is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. ijnc.irfrontiersin.org Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. However, emerging methodologies offer more sustainable and efficient alternatives.

One promising approach involves the use of renewable feedstocks and biocatalysis. For instance, the synthesis could potentially start from bio-derived precursors, with enzymatic reactions offering high selectivity and milder conditions, thereby minimizing by-product formation. Another key trend is the adoption of flow chemistry, where continuous-flow reactors provide precise control over reaction parameters, leading to improved yields and safety. Microwave-assisted and ultrasound-activated syntheses are also gaining traction as they can significantly accelerate reaction times and reduce energy input. frontiersin.org

The development of greener solvents is another cornerstone of sustainable synthesis. The use of water, supercritical CO2, or ionic liquids could replace traditional volatile organic solvents, reducing the environmental impact of the synthetic process. For a molecule with both a polar carboxylic acid and a less polar ether moiety, micellar catalysis in water presents an attractive option, creating nanoreactors that can enhance reaction rates and selectivity. novartis.com

| Methodology | Key Advantages | Potential Application for this compound Synthesis |

| Biocatalysis | High selectivity, mild conditions, use of renewable feedstocks. | Enzymatic esterification or etherification steps. |

| Flow Chemistry | Precise control, improved safety and yield, scalability. | Continuous and controlled synthesis from precursor molecules. |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. frontiersin.org | Acceleration of key bond-forming reactions. |

| Green Solvents | Reduced environmental impact, improved safety. | Synthesis in aqueous media or supercritical fluids. |

Exploration of Novel Functionalization Strategies and Chemo-Selective Transformations

The presence of two distinct functional groups in this compound—a carboxylic acid and an ether—presents both a challenge and an opportunity for selective chemical transformations. Modern synthetic chemistry has made significant strides in developing methods for the chemo-selective functionalization of such molecules.

The carboxylic acid group is a versatile handle for a wide range of transformations. wikipedia.org Organocatalysis, for example, offers powerful methods for the asymmetric functionalization of carboxylic acids. scispace.comnih.gov Chiral phosphoric acids can act as catalysts to enable enantioselective reactions, which would be crucial if chiral derivatives of this compound were desired. nih.govsemanticscholar.org Furthermore, the carboxylic acid can serve as a directing group to guide C-H functionalization at other positions within the molecule, allowing for the introduction of new functional groups with high regioselectivity. researchgate.net

The ether linkage, while generally more inert, can also be targeted. Recent advances in catalysis have enabled the selective cleavage and functionalization of C-O bonds in ethers. arkat-usa.orgresearchgate.net Reductive coupling reactions catalyzed by transition metals, for instance, could potentially be adapted to modify the ethoxy group. acs.orgnih.gov A significant challenge lies in achieving selectivity between the carboxylic acid and the ether, as well as the various C-H bonds present in the molecule. The sterically hindered nature of the 2,2-dimethyl substitution adds another layer of complexity to these transformations. baranlab.orgorganic-chemistry.org

| Functionalization Strategy | Target Group | Potential Transformation |

| Organocatalysis | Carboxylic Acid | Asymmetric α-functionalization. scispace.com |

| Directed C-H Functionalization | Aliphatic C-H bonds | Introduction of aryl or alkyl groups at specific positions. researchgate.netresearchgate.net |

| Reductive Coupling | Ether | Modification or replacement of the ethoxy group. acs.org |

| Decarboxylative Coupling | Carboxylic Acid | Replacement of the carboxyl group with other functionalities. thieme-connect.comacs.org |

Advancements in Catalysis for Reactions Involving this compound

Catalysis is at the heart of modern, efficient organic synthesis. For a molecule like this compound, advancements in catalysis are critical for developing novel reactions and improving existing ones.

Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids under mild conditions. acs.orgprinceton.edu This approach combines photoredox catalysis with transition-metal catalysis to enable a wide range of transformations, such as alkylation, arylation, and amination, directly from the carboxylic acid. princeton.edu This would allow for the diversification of the molecular scaffold of this compound.

Catalytic C-H activation is another revolutionary area. acs.orgmdpi.com While challenging, the direct functionalization of otherwise inert C-H bonds offers a highly atom-economical way to build molecular complexity. researchgate.net For this compound, this could involve the selective functionalization of the methyl groups or the methylene (B1212753) group adjacent to the ether oxygen. The development of catalysts with high regioselectivity is a key challenge in this field.

Furthermore, electrochemistry is being increasingly utilized to drive catalytic reactions. researchgate.net Electro-oxidative activation of carboxylic acids can generate reactive intermediates that can participate in a variety of coupling reactions. researchgate.net This method can often be performed under milder conditions and with fewer chemical oxidants compared to traditional methods.

Interdisciplinary Research Avenues, including Integration with Materials Science

The unique structural features of this compound make it a potential candidate for integration into materials science, particularly in the realm of polymers and functional materials. Carboxylic acids are widely used as monomers or modifiers in the synthesis of polymers like polyesters and polyamides. wikipedia.orgpatsnap.combritannica.com

The sterically hindered 2,2-dimethyl group in this compound could impart unique properties to polymers, such as increased thermal stability or altered solubility. The ethoxy group could also influence the material's properties, for example, by affecting its hydrophilicity or its interaction with other molecules. This molecule could serve as a building block for creating biodegradable polymers, contributing to the development of more sustainable materials. patsnap.com

Small molecules are also increasingly being used to create functional materials through self-assembly and the formation of supramolecular polymers. researchgate.net The carboxylic acid group is capable of forming strong hydrogen bonds, which can drive the self-assembly of molecules into well-ordered structures. mdpi.com The interplay of the hydrogen-bonding carboxylic acid and the ether group could lead to the formation of novel supramolecular materials with interesting properties. The integration of such small molecules into functional materials is an active area of research with potential applications in electronics, sensing, and biomedicine. ias.ac.innih.govmdpi.com

Potential for Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemistry by accelerating the discovery and synthesis of new molecules. nih.govoup.com For a compound like this compound, AI and ML can be applied in several ways.

De Novo Design: Generative AI models can design novel molecules with desired properties. nih.govoup.com By learning from vast datasets of chemical structures and their properties, these models could propose derivatives of this compound with enhanced biological activity or improved material properties.

Reaction Prediction and Synthetic Route Planning: AI tools can predict the outcome of chemical reactions with increasing accuracy and can even propose complete synthetic routes for a target molecule. acs.orgnih.govrsc.org This can save significant time and resources in the laboratory by identifying the most promising synthetic strategies and avoiding potential pitfalls. nih.gov For a molecule with multiple functional groups like this compound, AI could be particularly valuable in predicting chemo-selective reaction conditions.

Property Prediction: Machine learning models can predict a wide range of physicochemical and biological properties of molecules. acs.org This allows for the rapid screening of virtual libraries of compounds based on this compound to identify candidates with the most promising profiles for a particular application.

The integration of AI and ML into the research and development workflow holds immense potential for accelerating the exploration of the chemical space around this compound and unlocking its full potential. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov | Design of new derivatives for specific applications. |